REACTION_CXSMILES
|
C([N:5]([CH2:10]CCC)CCCC)CCC.[C:14]([NH:17][C:18]1[CH:19]=[C:20]([CH:25]=[CH:26]C(N=[N+]=[N-])=O)[CH:21]=[CH:22][C:23]=1[CH3:24])(=[O:16])[CH3:15].CCCCCC.C1([O:44]C2C=CC=CC=2)C=CC=CC=1>>[CH3:24][C:23]1[CH:22]=[C:21]2[C:20]([CH:25]=[CH:26][NH:5][C:10]2=[O:44])=[CH:19][C:18]=1[NH:17][C:14](=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
3-(3-acetylamino-4-methyl-phenyl)-acryloyl azide
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1C)C=CC(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C2C=CNC(C2=C1)=O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.5 mmol | |
AMOUNT: MASS | 3.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |